7-(3-Chlorophenyl)-5-hydroxy-6,7-dihydro[1,2]thiazolo[4,5-b]pyridine-3-carboxylic acid
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Overview
Description
7-(3-Chlorophenyl)-5-hydroxy-6,7-dihydro[1,2]thiazolo[4,5-b]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the thiazolo[4,5-b]pyridine family This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyridine ring, and a chlorophenyl group attached to the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-Chlorophenyl)-5-hydroxy-6,7-dihydro[1,2]thiazolo[4,5-b]pyridine-3-carboxylic acid typically involves the reaction of hydrazonoyl halides with appropriate precursors under controlled conditions. One common method involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
7-(3-Chlorophenyl)-5-hydroxy-6,7-dihydro[1,2]thiazolo[4,5-b]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxylic acid group can produce an alcohol.
Scientific Research Applications
7-(3-Chlorophenyl)-5-hydroxy-6,7-dihydro[1,2]thiazolo[4,5-b]pyridine-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 7-(3-Chlorophenyl)-5-hydroxy-6,7-dihydro[1,2]thiazolo[4,5-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. Additionally, the presence of the chlorophenyl group and the hydroxyl group can enhance its binding affinity to certain receptors and proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridine Derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their chemical and biological properties.
Indole Derivatives: Indole derivatives possess a different heterocyclic structure but exhibit similar biological activities, such as anticancer and antimicrobial properties.
Uniqueness
7-(3-Chlorophenyl)-5-hydroxy-6,7-dihydro[1,2]thiazolo[4,5-b]pyridine-3-carboxylic acid is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions
Properties
Molecular Formula |
C13H9ClN2O3S |
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Molecular Weight |
308.74 g/mol |
IUPAC Name |
7-(3-chlorophenyl)-5-oxo-6,7-dihydro-4H-[1,2]thiazolo[4,5-b]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H9ClN2O3S/c14-7-3-1-2-6(4-7)8-5-9(17)15-10-11(13(18)19)16-20-12(8)10/h1-4,8H,5H2,(H,15,17)(H,18,19) |
InChI Key |
IXHZGXFSBARJLH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(C(=NS2)C(=O)O)NC1=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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